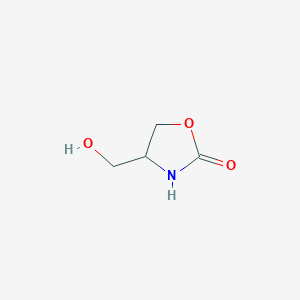

4-(Hydroxymethyl)oxazolidin-2-one

Übersicht

Beschreibung

4-(Hydroxymethyl)oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO3. It is a derivative of oxazolidinone, characterized by the presence of a hydroxymethyl group at the fourth position of the oxazolidinone ring.

Synthetic Routes and Reaction Conditions:

Tetraarylphosphonium Salt-Catalyzed Reactions: One of the methods for synthesizing this compound involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts.

Triazabicyclodecene Catalysis: Another method involves the synthesis from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(Hydroxymethyl)oxazolidin-2-one is characterized by its oxazolidinone ring structure, which is pivotal in its biological activity. The compound can exist in different stereochemical forms, including (S)- and (R)-isomers, which may exhibit varied biological effects. The compound's structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Antimicrobial Activity

One of the most significant applications of this compound is in the development of antimicrobial agents. Research has indicated that oxazolidinones, including this compound, possess activity against Gram-positive bacteria. A study highlighted the design of oxazolidinone analogs that demonstrated efficacy against various strains such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. These studies suggest that modifications in the molecular structure can enhance permeability and efflux resistance, crucial for overcoming bacterial defenses .

Table 1: Antimicrobial Efficacy of Oxazolidinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | E. coli | 8 | Effective against resistant strains |

| Analog 1 | A. baumannii | 16 | Broad-spectrum activity |

| Analog 2 | P. aeruginosa | 4 | High potency |

Pharmacological Studies

The pharmacological profile of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. The compound's ability to inhibit bacterial protein synthesis through ribosomal targeting positions it as a valuable option for treating infections caused by resistant pathogens .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in polymer chemistry. Its hydroxymethyl group can participate in polymerization reactions, leading to novel biocompatible materials suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Table 2: Potential Polymerization Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Biodegradable polymers for controlled release |

| Tissue Engineering Scaffolds | Supports cell growth and tissue regeneration |

Case Study 1: Antimicrobial Efficacy Testing

In a comparative study involving multiple oxazolidinone derivatives, researchers synthesized several analogs of this compound to evaluate their antimicrobial properties. The study revealed that specific structural modifications significantly enhanced the compounds' activity against resistant bacterial strains, demonstrating the importance of structure-activity relationships (SARs) in drug design .

Case Study 2: Polymer Development

Another investigation focused on the use of this compound in creating novel polymeric materials. The study reported successful incorporation of the compound into polyurethanes, resulting in materials that exhibited improved mechanical properties and biocompatibility compared to traditional polymers . These findings suggest that this compound could be pivotal in advancing material science applications.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)oxazolidin-2-one and its derivatives, particularly in antibacterial applications, involves the inhibition of protein synthesis. These compounds bind to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis . This unique mechanism of action makes them effective against bacteria that have developed resistance to other antibiotics.

Vergleich Mit ähnlichen Verbindungen

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.

Sutezolid: A derivative under investigation for its potential to treat tuberculosis.

Uniqueness: 4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

4-(Hydroxymethyl)oxazolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Mechanism of Action

The oxazolidinone class, including this compound, exhibits antimicrobial properties primarily through inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein translation. This mechanism is particularly effective against Gram-positive bacteria, which have shown increasing resistance to conventional antibiotics.

Research Findings

Recent studies have highlighted the broad-spectrum antimicrobial activity of oxazolidinones against various pathogens. For instance:

- Linezolid , a well-known oxazolidinone antibiotic, has been effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Eperozolid , another derivative, has demonstrated comparable efficacy with improved pharmacokinetic profiles .

Table 1: Antimicrobial Efficacy of Oxazolidinones

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | MRSA | 1 µg/mL |

| Eperozolid | VRE | 0.5 µg/mL |

| This compound | Streptococcus pneumoniae | TBD |

Anticancer Activity

Inhibition of Mutant IDH Proteins

Recent research has indicated that this compound may inhibit mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers such as gliomas and acute myeloid leukemia. The inhibition of these enzymes can disrupt metabolic pathways that cancer cells rely on for growth and proliferation .

Case Study: Glioma Treatment

A study focusing on the application of oxazolidinone derivatives in glioma treatment showed promising results. The compound was found to significantly reduce cell viability in glioma cell lines through apoptosis induction .

Other Biological Activities

Beyond antimicrobial and anticancer properties, compounds within the oxazolidinone class have been associated with various other biological activities:

- Enzyme Inhibition : Oxazolidinones have been identified as selective inhibitors for certain enzymes, including monoamine oxidases, which are involved in neurotransmitter metabolism .

- Potential as Anti-inflammatory Agents : Preliminary studies suggest that these compounds may also exhibit anti-inflammatory properties, although further research is needed to elucidate this potential .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-08-4 | |

| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.